molecular formula C9H9FO B3048017 1-Fluoro-3-phenylpropan-2-one CAS No. 1524-06-7

1-Fluoro-3-phenylpropan-2-one

Cat. No. B3048017
CAS RN: 1524-06-7
M. Wt: 152.16 g/mol
InChI Key: DORVUDHGAXTKRQ-UHFFFAOYSA-N
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Description

1-Fluoro-3-phenylpropan-2-one is a chemical compound with the molecular formula C9H9FO . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1-Fluoro-3-phenylpropan-2-one and similar compounds has been explored in various studies. For instance, a study discussed the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . Another study detailed the stereoselective oxirane formation by reaction of diazomethane on 1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Fluoro-3-phenylpropan-2-one include a molecular weight of 152.16 g/mol . It has a density of 1.076g/cm3 and a boiling point of 220.6ºC at 760 mmHg . More specific properties like solubility, refractive index, etc., might require experimental determination.

Scientific Research Applications

Electrochemistry and Battery Technology

1-Fluoropropane-2-one (a compound structurally similar to 1-Fluoro-3-phenylpropan-2-one) has been studied for its effectiveness as an SEI (Solid Electrolyte Interphase) forming additive in lithium-ion batteries. Research by Krämer et al. (2012) highlights its role in improving the first cycle efficiency, high rate performance, and long-term cycling stability of batteries, demonstrating its potential in enhancing energy storage technologies (Krämer et al., 2012).

Organic Chemistry and Synthesis

1-Fluoro-3-phenylpropan-2-one and its derivatives find extensive applications in organic chemistry, especially in the synthesis of complex organic molecules. For instance, Košmrlj and Šket (2007) have demonstrated the photocyclization of certain derivatives to produce flavones, highlighting its role in creating valuable compounds in organic synthesis (Košmrlj & Šket, 2007). Similarly, Wang et al. (2018) developed a one-pot synthesis method for 3-fluoroflavones using derivatives of 1-Fluoro-3-phenylpropan-2-one, showcasing its utility in efficient and versatile chemical synthesis (Wang et al., 2018).

Photochemical Research

The photochemical behavior of 1-Fluoro-3-phenylpropan-2-one derivatives is another area of significant interest. Research by Košmrlj and Šket (2007) and Wang et al. (2021) indicates that these compounds have distinct photochemical properties, which can lead to unique reaction pathways and products under specific conditions, such as the formation of flavones or cation species (Košmrlj & Šket, 2007); (Wang et al., 2021).

Pharmacological Research

While avoiding specifics about drug use and side effects, it's noteworthy that 1-Fluoro-3-phenylpropan-2-one derivatives have been investigated for their potential pharmacological effects. For example, the study of its analogues in brain tissue and their metabolic pathways can provide insights into neurological functions and potential therapeutic applications (Cristofoli et al., 1982).

Safety And Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided and that breathing its mist, gas, or vapors should be avoided . In case of accidental release, it is recommended to avoid dust formation, ensure adequate ventilation, and evacuate personnel to safe areas .

properties

IUPAC Name

1-fluoro-3-phenylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORVUDHGAXTKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497359
Record name 1-Fluoro-3-phenylpropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-phenylpropan-2-one

CAS RN

1524-06-7
Record name 1-Fluoro-3-phenylpropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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